Derazantinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

FGFRs are a family of cell-surface proteins involved in cell growth, proliferation, and survival. Derazantinib works by blocking the activity of these receptors, specifically FGFR1, FGFR2, and FGFR3. This disrupts the signaling pathways that cancer cells rely on to grow and survive. []

Research on Derazantinib

Derazantinib is currently being studied in clinical trials for the treatment of various cancers, including:

- Intrahepatic cholangiocarcinoma (iCCA): This is a cancer of the bile ducts in the liver. Studies have shown promising results for derazantinib in patients with iCCA harboring specific genetic alterations in the FGFR2 gene, such as fusions or mutations. []

- Urothelial carcinoma: This is a cancer of the lining of the urinary tract. Early research suggests that derazantinib may have some activity in patients with metastatic urothelial carcinoma with FGFR1-3 genetic alterations, but further investigation is needed. []

Derazantinib is an orally bioavailable compound that serves as a selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It is classified as an ATP-competitive pan-FGFR inhibitor, demonstrating potent activity against these kinases with IC50 values of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 . The compound has garnered attention for its potential therapeutic applications in treating various cancers associated with FGFR genetic aberrations.

Derazantinib acts by inhibiting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival []. In some cholangiocarcinoma tumors, mutations or fusions in the FGFR genes lead to uncontrolled activation of these pathways, promoting tumor growth [].

Derazantinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, the cellular energy molecule required for their activation []. This disrupts the downstream signaling cascade triggered by FGFRs, ultimately leading to the inhibition of tumor cell proliferation and survival [].

Derazantinib is currently under investigation, and its complete safety profile is still being established. Clinical trials have reported side effects such as fatigue, dry mouth, diarrhea, taste changes, and hair loss []. Additionally, some patients experience elevations in liver enzymes, which can be monitored and managed [].

- Formation of key intermediates: Starting materials undergo reactions to form intermediates that possess the necessary functional groups.

- Coupling reactions: These intermediates are then coupled to form the final structure of derazantinib.

- Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity levels.

In clinical studies, derazantinib has shown promising anti-tumor activity, particularly in patients with advanced or unresectable cancers harboring FGFR mutations. For instance, in a Phase 1b/2 study involving metastatic urothelial cancer, derazantinib demonstrated a manageable safety profile but limited efficacy when used alone or in combination with atezolizumab . Additionally, it has been effective in inhibiting the proliferation and migration of keloid fibroblasts in vitro, showcasing its potential beyond oncology applications .

Derazantinib is primarily investigated for its use in treating cancers associated with FGFR mutations or fusions. Its applications include:

- Metastatic Urothelial Cancer: Evaluated as monotherapy and in combination therapies.

- Intrahepatic Cholangiocarcinoma: Demonstrated activity in patients with advanced stages of this cancer type .

- Keloid Treatment: Exhibited potential in inhibiting fibroblast activity related to keloid formation .

Derazantinib shares its therapeutic target with several other compounds that inhibit fibroblast growth factor receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Axitinib | VEGFR1-3, PDGFR | Primarily used for renal cell carcinoma; broader kinase inhibition profile. |

| Erdafitinib | FGFR1-4 | Approved for bladder cancer; shows broader FGFR targeting but similar indications. |

| Nintedanib | VEGFR, PDGFR, FGFR | Multi-targeted kinase inhibitor; used primarily for lung cancer and fibrosis. |

| Lenvatinib | VEGFR1-3, FGFR1-4 | Broad spectrum kinase inhibitor; used for thyroid cancer and hepatocellular carcinoma. |

Derazantinib's specificity towards FGFRs and its unique biochemical profile distinguish it from these compounds, making it a candidate for targeted therapies where FGFR mutations play a critical role.

Molecular Structure and Composition

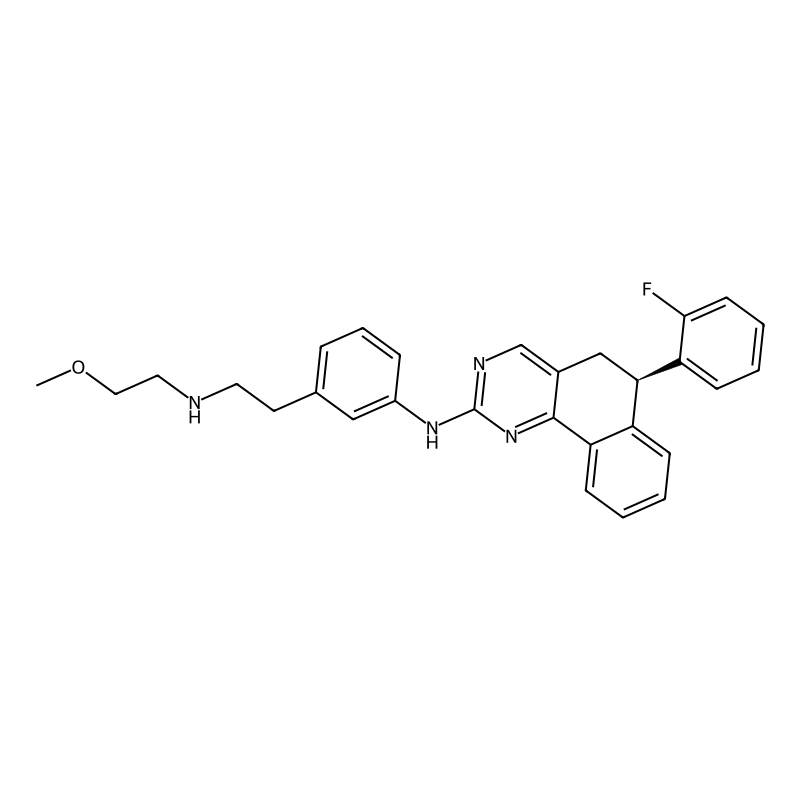

Derazantinib represents a structurally distinctive fibroblast growth factor receptor inhibitor characterized by its benzoquinazoline core scaffold [1] [2]. The compound possesses a molecular formula of C₂₉H₂₉FN₄O, indicating a complex organic structure containing 29 carbon atoms, 29 hydrogen atoms, one fluorine atom, four nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight of derazantinib is established at 468.57 grams per mole, with an exact mass of 468.232544 daltons [1] [2] [4].

The structural architecture of derazantinib is built upon a 5,6-dihydrobenzo[h]quinazolin-2-amine backbone, which distinguishes it from conventional quinazoline-based kinase inhibitors [1] [2]. This benzoquinazoline framework incorporates a saturated six-membered ring fused to the quinazoline system, creating a tricyclic aromatic heterocycle that serves as the primary scaffold [1] [2]. The compound features a 2-fluorophenyl substituent attached at the 6-position of the dihydrobenzoquinazoline ring system, contributing to its three-dimensional conformation and binding characteristics [1] [2].

A significant structural component of derazantinib is the presence of a substituted aniline moiety connected through an aminoethyl linker chain [1] [2]. This side chain contains a 2-methoxyethylamino group that provides additional molecular flexibility and contributes to the compound's solubility properties [1] [2]. The overall molecular architecture results in a compound with defined spatial arrangements that facilitate specific interactions with fibroblast growth factor receptor binding sites [4].

Table 1: Molecular Structure and Composition of Derazantinib

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₂₉FN₄O | [1] [2] |

| Molecular Weight (g/mol) | 468.57 | [1] [2] [4] |

| CAS Number | 1234356-69-4 | [1] [2] [4] |

| Chemical Name (IUPAC) | (6R)-6-(2-Fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine | [1] [2] |

| Stereochemistry | Absolute | [5] |

| Defined Stereocenters | 1/1 | [2] [5] |

| Exact Mass (Da) | 468.232544 | [4] |

| Monoisotopic Mass (Da) | 468.232540 | [2] |

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for derazantinib is systematically defined as (6R)-6-(2-fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [1] [2]. This comprehensive chemical name precisely describes the molecular structure and stereochemical configuration of the compound [1] [2].

The nomenclature begins with the stereochemical descriptor (6R), indicating the absolute configuration at the carbon center bearing the fluorophenyl substituent [1] [2]. The 6-(2-fluorophenyl) portion specifies the attachment of a fluorine-substituted phenyl ring at position 6 of the dihydrobenzoquinazoline system [1] [2]. The fluorine atom is positioned at the ortho position (2-position) of the phenyl ring, contributing to the compound's electronic properties and binding affinity [1] [2].

The N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl) segment describes the complex aniline substituent attached to the quinazoline nitrogen [1] [2]. This portion includes a phenyl ring substituted at the meta position (3-position) with an ethyl chain that terminates in a secondary amine linked to a 2-methoxyethyl group [1] [2]. The 5,6-dihydrobenzo[h]quinazolin-2-amine designation identifies the core heterocyclic system with its specific ring fusion pattern and the primary amine functionality at position 2 of the quinazoline ring [1] [2].

Alternative nomenclature systems have been employed for derazantinib, including the Chemical Abstracts Service systematic name: Benzo[h]quinazolin-2-amine, 6-(2-fluorophenyl)-5,6-dihydro-N-[3-[2-[(2-methoxyethyl)amino]ethyl]phenyl]-, (6R)- [1] [2]. This alternative naming convention follows Chemical Abstracts Service indexing rules and provides an equivalent description of the molecular structure [1] [2].

Physicochemical Properties

Derazantinib exhibits distinctive physicochemical characteristics that influence its behavior in biological systems and pharmaceutical applications [4] [19]. The compound demonstrates a predicted density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure consistent with its aromatic heterocyclic composition [4]. The boiling point is calculated at 615.1 ± 65.0 degrees Celsius, reflecting the substantial intermolecular forces present in the crystalline solid [4] [19].

The lipophilicity of derazantinib is characterized by a logarithmic partition coefficient (LogP) value of 5.66, indicating significant hydrophobic character [4]. This high LogP value suggests preferential partitioning into lipid phases and potential for membrane permeability [4]. The predicted acid dissociation constant (pKa) of 9.04 ± 0.19 indicates that derazantinib behaves as a weak base under physiological conditions [19].

Thermal properties of derazantinib include a flash point of 325.8 ± 34.3 degrees Celsius, demonstrating thermal stability under normal handling conditions [4]. The vapor pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 1.8 millimeters of mercury, indicating minimal volatility [4]. The index of refraction is measured at 1.632, providing optical characterization of the crystalline material [4].

Derazantinib exists as a crystalline solid under standard conditions, appearing as a white to yellow powder [19]. The compound requires storage at -20 degrees Celsius to maintain stability and prevent degradation [4] [19]. Melting point data is not currently available in the literature, representing a gap in the complete physicochemical characterization [4].

Table 2: Physicochemical Properties of Derazantinib

| Property | Value | Source |

|---|---|---|

| Density (g/cm³) | 1.2 ± 0.1 | [4] |

| Boiling Point (°C) | 615.1 ± 65.0 | [4] [19] |

| Flash Point (°C) | 325.8 ± 34.3 | [4] |

| LogP | 5.66 | [4] |

| pKa (predicted) | 9.04 ± 0.19 | [19] |

| Vapour Pressure (mmHg at 25°C) | 0.0 ± 1.8 | [4] |

| Index of Refraction | 1.632 | [4] |

| Melting Point | Not Available | [4] |

| Physical Form | Crystalline solid | [19] |

| Color | White to yellow | [19] |

| Storage Temperature (°C) | -20 | [4] [19] |

Solubility characteristics of derazantinib demonstrate significant variation across different solvent systems [19] [22]. In dimethyl sulfoxide, the compound achieves maximum concentrations of 47.67 milligrams per milliliter (101.73 millimolar) [19]. Dimethylformamide provides moderate solubility with maximum concentrations of 30.0 milligrams per milliliter (64.02 millimolar) [19]. Aqueous solubility is severely limited, with essentially no measurable solubility in water [22]. In physiologically relevant media, such as dimethylformamide:phosphate buffered saline mixtures (1:3 ratio at pH 7.2), solubility decreases dramatically to 0.25 milligrams per milliliter (0.53 millimolar) [19].

Table 3: Solubility Profile of Derazantinib

| Solvent System | Concentration (mg/mL) | Concentration (mM) | Source |

|---|---|---|---|

| DMSO | 47.67 | 101.73 | [19] |

| DMF | 30.0 | 64.02 | [19] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 | 0.53 | [19] |

| Water | Not soluble | - | [22] |

Stereochemistry and Configuration

Derazantinib possesses absolute stereochemistry with a single defined stereocenter located at the 6-position of the dihydrobenzoquinazoline ring system [2] [5]. The compound exists in the (6R)-configuration, indicating that the 2-fluorophenyl substituent adopts a specific three-dimensional orientation that contributes to its biological activity [1] [2]. This stereochemical arrangement is critical for the compound's binding affinity and selectivity toward fibroblast growth factor receptors [2] [5].

The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the (R)-configuration indicates the clockwise arrangement of substituents when viewed from a specific orientation [2] [5]. The presence of only one stereocenter (1/1 defined stereocenters) simplifies the stereochemical complexity compared to compounds with multiple chiral centers [2] [5]. The absence of E/Z centers indicates that no geometric isomerism is present in the molecular structure [5].

Crystal structure analysis and conformational studies demonstrate that the (6R)-stereochemistry positions the fluorophenyl group in an optimal orientation for hydrogen bonding interactions within the fibroblast growth factor receptor binding pocket [1] [2]. This specific configuration contributes to the compound's potency against fibroblast growth factor receptor subtypes 1, 2, and 3 [4]. The stereochemical purity of derazantinib is essential for maintaining consistent biological activity and reducing potential off-target effects [2] [5].

Racemic forms of derazantinib have been synthesized and characterized, providing comparative studies of stereochemical effects on biological activity [6]. The racemate possesses the same molecular formula and weight as the enantiomerically pure form but exhibits different pharmacological properties due to the presence of both (6R)- and (6S)-isomers [6]. These studies highlight the importance of stereochemical control in the synthesis and development of derazantinib as a therapeutic agent [6].

Structural Comparison with Related Fibroblast Growth Factor Receptor Inhibitors

Derazantinib exhibits distinctive structural features that differentiate it from other clinically approved fibroblast growth factor receptor inhibitors [23] [24]. The benzoquinazoline core scaffold of derazantinib represents a unique structural class among fibroblast growth factor receptor inhibitors, contrasting with the quinazoline, quinoxaline, and tricyclic urea scaffolds employed in other compounds [1] [2] [23].

Pemigatinib utilizes a tricyclic urea scaffold that forms two hydrogen bonds with Ala564 in the hinge region of fibroblast growth factor receptor 1, contributing to its exceptional potency with an IC₅₀ of 0.2 nanomolar [23]. Erdafitinib employs a quinoxaline core that establishes only one hydrogen bond with Ala564, resulting in slightly reduced potency compared to pemigatinib and infigratinib [23]. Infigratinib incorporates an N-aryl-N'-pyrimidin-4-yl urea scaffold that also forms two hinge region hydrogen bonds, achieving an IC₅₀ of 0.9 nanomolar against fibroblast growth factor receptor 1 [23].

A critical structural distinction of derazantinib is the absence of the 3,5-dimethoxyphenyl ring system that characterizes pemigatinib, erdafitinib, and infigratinib [23] [24]. This dimethoxyphenyl moiety typically forms hydrogen bonds with Asp641, enhancing selectivity for fibroblast growth factor receptors over other kinases [23]. The absence of this feature in derazantinib may contribute to its broader kinase inhibition profile, including activity against colony stimulating factor-1 receptor and vascular endothelial growth factor receptor 2 [11].

Table 4: FGFR Inhibitory Activity of Derazantinib and Related Compounds

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Derazantinib | FGFR1 | 4.5 | [4] |

| Derazantinib | FGFR2 | 1.8 | [4] |

| Derazantinib | FGFR3 | 4.5 | [4] |

| Derazantinib | FGFR4 | Weak activity | [11] |

| Pemigatinib | FGFR1 | 0.2 | [23] |

| Erdafitinib | FGFR1 | 1.2 | [23] |

| Infigratinib | FGFR1 | 0.9 | [23] |

| Futibatinib | FGFR1 | <10 | [12] |

| PD173074 | FGFR1 | 21.5 | [25] |

The binding mode analysis reveals that derazantinib achieves fibroblast growth factor receptor inhibition through interactions between its quinazoline nitrogen atoms and the hinge region, similar to other quinazoline-based inhibitors [1] [2]. However, the extended benzoquinazoline system provides additional hydrophobic interactions that may contribute to its selectivity profile [1] [2]. Resistance studies indicate that derazantinib maintains activity against certain gatekeeper mutations that significantly impair other fibroblast growth factor receptor inhibitors, potentially due to its unique structural architecture [12].

Comparative potency analysis demonstrates that while derazantinib exhibits nanomolar activity against fibroblast growth factor receptors 1-3, it shows reduced potency compared to the most recent generation of inhibitors [4] [23]. Derazantinib achieves IC₅₀ values of 4.5, 1.8, and 4.5 nanomolar against fibroblast growth factor receptors 1, 2, and 3, respectively [4]. This contrasts with pemigatinib's sub-nanomolar potency and represents a moderate position within the spectrum of fibroblast growth factor receptor inhibitor activities [4] [23].

Table 5: Structural Comparison of FGFR Inhibitors

| Compound | Core Scaffold | Hinge Binding | Selectivity Feature | Source |

|---|---|---|---|---|

| Derazantinib | Benzoquinazoline | Quinazoline nitrogen atoms | 3,5-Dimethoxyphenyl absent | [1] [2] |

| Pemigatinib | Tricyclic urea | Two H-bonds with Ala564 | 3,5-Dimethoxyphenyl ring | [23] |

| Erdafitinib | Quinoxaline | One H-bond with Ala564 | 3,5-Dimethoxyphenyl ring | [23] |

| Infigratinib | N-aryl-N'-pyrimidin-4-yl urea | Two H-bonds with Ala564 | 3,5-Dimethoxyphenyl ring | [23] |

| Futibatinib | Quinazoline | Two H-bonds | 3,5-Dimethoxyphenyl ring | [27] |

| PD173074 | Pyrido[2,3-d]pyrimidin-7-one | Two H-bonds | Dichlorodimethoxyphenyl | [9] [25] |

Synthetic Pathways

Derazantinib, also known as ARQ-087, represents a sophisticated pharmaceutical compound with the molecular formula C29H29FN4O and molecular weight of 468.6 grams per mole [1]. The synthetic pathway to produce this 5,6-dihydrobenzo[h]quinazolin-2-amine derivative involves multiple sequential chemical transformations that require precise control and optimization.

The primary synthetic route for Derazantinib begins with the preparation of the core 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold [2]. This crucial intermediate is synthesized through a convergent approach starting from (R)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. The synthesis employs dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperature (100°C) overnight to generate the corresponding enaminone intermediate. The resulting (R,E)-2-((dimethylamino)methylene)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is subsequently treated with 1-(3-(2-hydroxyethyl)phenyl)guanidine in ethanol under sodium ethoxide conditions to form the substituted aminopyrimidine core structure [2].

The synthetic pathway continues with the formation of a methane sulfonate intermediate under standard methanesulfonation conditions. This generates (R)-3-((6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)amino)phenethyl methanesulfonate, which serves as a key intermediate for the subsequent nucleophilic displacement reaction [2]. The final step involves the displacement of the methanesulfonate group with 2-methoxyethylamine in the presence of trimethylamine, followed by acidic work-up to yield the final product, (R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine (ARQ 087) as a hydrochloride salt [2].

The synthetic route demonstrates several critical transformations that require careful optimization. The initial enaminone formation employs DMF-DMA as both solvent and reagent, necessitating complete removal of excess reagent to prevent interference in subsequent steps. The cyclization reaction to form the quinazoline core requires precise pH control and temperature management to ensure complete conversion while minimizing side product formation [3] [4].

Alternative synthetic approaches have been explored for related 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives, including routes starting from guanidine hydrochloride and 1(2H)-naphthalenone derivatives. These methods typically employ sodium ethoxide in ethanol as the cyclization medium and can achieve yields of approximately 76% for the core structure formation [3]. The selection of optimal synthetic route depends on factors including raw material availability, process economics, and scalability considerations.

Scale-up Considerations

The transition from laboratory-scale synthesis to commercial manufacturing of Derazantinib requires comprehensive evaluation of multiple process parameters and engineering factors. Scale-up considerations for this complex multi-step synthesis encompass reaction kinetics, heat and mass transfer, mixing efficiency, and equipment design optimization [5] [6].

Process Parameter Optimization

Critical process parameters that require careful evaluation during scale-up include reaction temperature control, agitation intensity, and residence time optimization. The cyclization step forming the quinazoline core is particularly sensitive to temperature variations, as elevated temperatures can promote side reactions leading to impurity formation. Large-scale reactors exhibit different heat transfer characteristics compared to laboratory glassware, necessitating modification of heating and cooling profiles to maintain consistent reaction conditions [7] [8].

The methanesulfonation reaction requires precise stoichiometric control and temperature regulation to prevent over-reaction and degradation pathways. Scale-up studies must evaluate the impact of increased reaction volumes on mixing efficiency and local concentration gradients that could affect product quality and yield. The use of computational fluid dynamics modeling can assist in optimizing agitator design and positioning to ensure adequate mixing throughout the reactor volume [9].

Equipment Design and Material Selection

Reactor vessel design considerations include material compatibility with the various solvents and reagents employed throughout the synthesis. The use of fluorinated intermediates and strong bases requires careful selection of reactor materials to prevent corrosion and contamination. Stainless steel reactor systems with appropriate passivation are typically employed for pharmaceutical manufacturing, with consideration for specialized coatings or materials for particularly aggressive chemical environments [10] [11].

Heat exchanger design becomes critical for large-scale operations, particularly for the exothermic cyclization reactions. The scale-up team must evaluate heat generation rates and design adequate cooling capacity to maintain safe operating conditions while ensuring reaction temperature control. Process safety assessments must be conducted to identify potential thermal runaway scenarios and implement appropriate safety systems [12] [13].

Yield Optimization and Process Efficiency

Scale-up activities focus on optimizing overall process yield while maintaining product quality specifications. This involves evaluation of reaction kinetics at different scales and adjustment of reaction conditions to compensate for scale effects. The nucleophilic displacement reaction forming the final product may require optimization of base concentration and reaction time to achieve complete conversion while minimizing competing reactions [14] [15].

Solvent recovery and recycling systems become economically important at commercial scale, requiring evaluation of distillation and purification processes for solvent reclaim. The implementation of solvent recovery can significantly impact process economics while reducing environmental impact and waste generation costs [16] [17].

Purification Techniques

The purification of Derazantinib involves sophisticated separation technologies designed to remove process-related impurities while achieving the stringent purity specifications required for pharmaceutical applications. The purification strategy must address multiple classes of impurities including unreacted starting materials, synthetic intermediates, and process-related substances [18] [19].

Crystallization Processes

Crystallization represents the primary purification technique for Derazantinib, leveraging the differential solubility characteristics of the active pharmaceutical ingredient compared to process impurities. The crystallization process design requires careful evaluation of solvent systems, temperature profiles, and supersaturation conditions to achieve optimal purity and yield [20] [19].

The selection of crystallization solvent system is critical for achieving effective purification. Mixed solvent systems are often employed to optimize the solubility differential between Derazantinib and related impurities. Common solvent systems evaluated include combinations of alcohols, esters, and hydrocarbons that provide appropriate solubility characteristics while maintaining chemical compatibility [21] [22].

Controlled cooling crystallization is typically employed to manage crystal nucleation and growth rates. The cooling profile must be designed to prevent rapid nucleation that could lead to poor crystal quality and occlusion of impurities within the crystal lattice. Seeding strategies may be implemented to provide better control over crystal size distribution and polymorphic form [23] [24].

Chromatographic Purification

High-performance liquid chromatography (HPLC) preparative methods may be employed for final purification steps, particularly for removing closely related impurities that cannot be effectively separated through crystallization. Reversed-phase chromatography using C18 stationary phases with gradient elution provides effective separation of Derazantinib from synthetic intermediates and degradation products [25] [26].

The selection of mobile phase systems requires optimization of organic modifier concentration and pH to achieve adequate separation while maintaining acceptable throughput. Acetonitrile and methanol are commonly evaluated as organic modifiers, with buffer systems selected to maintain appropriate ionization states for optimal separation [22] [27].

Scale-up of chromatographic purification requires evaluation of column loading capacity and cycle time optimization to achieve economical throughput. Process development must consider the environmental impact and solvent recovery requirements associated with large-scale chromatographic operations [26].

Filtration and Physical Separation

Multiple filtration steps are integrated throughout the purification process to remove solid impurities and facilitate product isolation. Depth filtration using cellulose-based filter aids may be employed to remove particulate matter and catalyst residues from reaction solutions prior to crystallization [18] [28].

Pressure filtration systems are utilized for product isolation following crystallization, with careful attention to wash protocols to remove mother liquor impurities while minimizing product loss. The selection of filter media must consider chemical compatibility and particle retention characteristics appropriate for the crystal size distribution [29] [22].

Salt Formation and Crystallization

The formation of Derazantinib as a crystalline salt represents a critical aspect of the manufacturing process that directly impacts product stability, bioavailability, and processing characteristics. Salt formation strategies for this weakly basic compound involve careful selection of appropriate acid counterions and optimization of crystallization conditions [30] [31].

Counterion Selection and Screening

The selection of optimal salt form requires systematic screening of pharmaceutically acceptable acid counterions. Hydrochloride, mesylate, fumarate, and sulfate salts are typically evaluated based on their ability to form stable crystalline structures while maintaining favorable physicochemical properties. The pKa difference between Derazantinib (approximate pKa of 2-3 for the quinazoline nitrogen) and potential counterions must be sufficient to ensure complete ionization and salt formation [32] [33].

Salt screening studies evaluate multiple crystallization conditions including solvent systems, temperature profiles, and concentration ranges to identify optimal conditions for each salt form. The evaluation criteria include crystallinity, thermal stability, hygroscopicity, and dissolution characteristics. X-ray powder diffraction analysis is employed to confirm crystalline structure and identify any polymorphic forms [34] [31].

Crystallization Process Development

The crystallization process for Derazantinib salt formation typically employs controlled precipitation techniques where solutions of the free base and acid counterion are combined under specific conditions. The order of addition, mixing rates, and temperature control are critical parameters that influence crystal nucleation and growth kinetics [19] [23].

Seeding strategies may be implemented using pre-formed crystals of the desired salt form to provide nucleation sites and control crystal size distribution. The seeding level, typically 0.1-1.0% by weight, must be optimized to achieve consistent crystallization while maintaining acceptable batch cycle times [20] [24].

Process Control and Monitoring

Real-time process analytical technology (PAT) tools are employed to monitor salt formation and crystallization processes. Focused beam reflectance measurement (FBRM) provides real-time particle count and size distribution data, enabling optimization of crystallization endpoints and detection of process deviations. Near-infrared spectroscopy may be utilized to monitor solution composition and conversion rates throughout the crystallization process [23] [35].

Temperature and pH monitoring systems provide continuous feedback on critical process parameters, with automated control systems maintaining optimal conditions throughout the crystallization cycle. The implementation of statistical process control methods enables detection of process variations and ensures consistent product quality [19] [29].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.

3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.

4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.

5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.

6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.